molecular formula C18H12O B13142612 2-(9H-fluoren-9-ylidenemethyl)furan CAS No. 2871-88-7

2-(9H-fluoren-9-ylidenemethyl)furan

Cat. No.: B13142612
CAS No.: 2871-88-7
M. Wt: 244.3 g/mol
InChI Key: QRJGDZBMMAKAEQ-UHFFFAOYSA-N
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Description

2-((9H-Fluoren-9-ylidene)methyl)furan is an organic compound that features a furan ring attached to a fluorenylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9H-Fluoren-9-ylidene)methyl)furan typically involves the reaction of fluorenone with furan derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and furan in a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for 2-((9H-Fluoren-9-ylidene)methyl)furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-((9H-Fluoren-9-ylidene)methyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenyl alcohols .

Mechanism of Action

The mechanism by which 2-((9H-Fluoren-9-ylidene)methyl)furan exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the compound’s fluorescence properties and its ability to act as a sensor or imaging agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((9H-Fluoren-9-ylidene)methyl)furan is unique due to its combination of a furan ring and a fluorenylidene moiety, which imparts specific electronic and fluorescence properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Properties

CAS No.

2871-88-7

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-(fluoren-9-ylidenemethyl)furan

InChI

InChI=1S/C18H12O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H

InChI Key

QRJGDZBMMAKAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CO4

Origin of Product

United States

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